molecular formula C9H6Br2O B13350864 (Z)-2-Bromo-3-(4-bromophenyl)acrylaldehyde

(Z)-2-Bromo-3-(4-bromophenyl)acrylaldehyde

Cat. No.: B13350864
M. Wt: 289.95 g/mol
InChI Key: CBQAEMVAFJEHCD-UITAMQMPSA-N
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Description

(Z)-2-Bromo-3-(4-bromophenyl)acrylaldehyde is an organic compound characterized by the presence of two bromine atoms and an acrylaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Bromo-3-(4-bromophenyl)acrylaldehyde typically involves the bromination of 3-(4-bromophenyl)acrylaldehyde. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired (Z)-isomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-Bromo-3-(4-bromophenyl)acrylaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.

Major Products Formed

    Oxidation: Formation of 3-(4-bromophenyl)acrylic acid.

    Reduction: Formation of 2-bromo-3-(4-bromophenyl)propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-Bromo-3-(4-bromophenyl)acrylaldehyde is used as a building block for the synthesis of more complex molecules

Biology

The compound has been studied for its potential biological activities. It may serve as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine

Research into the medicinal applications of this compound includes its use in the development of new drugs. Its unique structure allows for the exploration of novel therapeutic agents.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for various applications, including agrochemicals and polymers.

Mechanism of Action

The mechanism of action of (Z)-2-Bromo-3-(4-bromophenyl)acrylaldehyde involves its interaction with specific molecular targets. The compound’s reactivity allows it to form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenyl 4-bromobenzoate: Another brominated compound with different structural features and applications.

    (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: A compound with similar brominated phenyl groups but different functional groups and biological activities.

Uniqueness

(Z)-2-Bromo-3-(4-bromophenyl)acrylaldehyde is unique due to its specific arrangement of bromine atoms and the acrylaldehyde group

Properties

Molecular Formula

C9H6Br2O

Molecular Weight

289.95 g/mol

IUPAC Name

(Z)-2-bromo-3-(4-bromophenyl)prop-2-enal

InChI

InChI=1S/C9H6Br2O/c10-8-3-1-7(2-4-8)5-9(11)6-12/h1-6H/b9-5-

InChI Key

CBQAEMVAFJEHCD-UITAMQMPSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C(/C=O)\Br)Br

Canonical SMILES

C1=CC(=CC=C1C=C(C=O)Br)Br

Origin of Product

United States

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